![molecular formula C24H17N3O3 B2884681 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 922075-79-4](/img/structure/B2884681.png)
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been studied for their potential as antimicrobial agents. The presence of the benzofuran moiety is associated with significant antimicrobial properties. For instance, some benzofuran compounds have shown effectiveness against a variety of microbial strains, indicating their potential use in developing new antimicrobial therapies .
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives is another area of interest. These compounds can act as free radical scavengers, which is crucial in protecting the body from oxidative stress. This property is particularly important in the prevention of diseases that are caused or exacerbated by oxidative damage .
Anti-Tumor Activity
Benzofuran derivatives have been identified to possess anti-tumor properties. Their ability to inhibit the growth of cancer cells makes them promising candidates for the development of new anticancer drugs. Research has shown that certain benzofuran compounds can induce apoptosis in cancer cells, which is a desirable feature in cancer treatment .
Antiviral Applications
The antiviral activity of benzofuran derivatives is also noteworthy. These compounds have been found to be effective against various viruses, including the hepatitis C virus. This opens up possibilities for these compounds to be used in the treatment of viral infections .
Enzyme Inhibition
Benzofuran derivatives can act as enzyme inhibitors, which is a valuable trait in drug development. By inhibiting specific enzymes, these compounds can regulate biological pathways that are involved in disease processes. This application has implications for the treatment of diseases where enzyme activity is a contributing factor .
Drug Development and Synthesis
The structural complexity and diversity of benzofuran derivatives make them suitable scaffolds for drug development. Their synthesis has been the subject of extensive research, leading to the development of novel methods for constructing benzofuran rings. These advancements facilitate the production of a wide range of benzofuran-based drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells , indicating that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Given the biological activities exhibited by benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could potentially include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNCXNQEGATTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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